

# Application Notes and Protocols for ACY-775 In Vivo Administration in Mice

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### For Researchers, Scientists, and Drug Development Professionals

Introduction

**ACY-775** is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique cytoplasmic enzyme that plays a critical role in various cellular processes, including microtubule dynamics, protein folding and degradation, and cell migration, primarily through the deacetylation of non-histone proteins like α-tubulin and Hsp90. The selective inhibition of HDAC6 with compounds like **ACY-775** is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. These application notes provide a comprehensive overview of the in vivo use of **ACY-775** in mouse models, including established dosages, experimental protocols, and the underlying signaling pathway.

### Data Presentation: In Vivo Dosages of ACY-775 in Mice

The following table summarizes the reported in vivo dosages of **ACY-775** used in various mouse models. This information can serve as a valuable starting point for designing new in vivo studies.



| Mouse<br>Model   | Dosage                 | Administr<br>ation<br>Route | Dosing<br>Schedule   | Vehicle   | Key<br>Findings   | Referenc<br>e |
|--|------------------------|-----------------------------|----------------------|---|---|---------------|
| Charcot– Marie– Tooth disease type 2F (CMT2F) mice (HSPB1S1 35F)               | 3 mg/kg                | Intraperiton<br>eal (IP)    | Daily for 21<br>days | Not<br>specified  | Reversed motor and sensory axonal deficits and induced reinnervati on of the neuromusc ular junction.[1]  | [1][2]        |
| Wild-type<br>mice (for<br>biodistributi<br>on and<br>target<br>engageme<br>nt) | 5 mg/kg or<br>50 mg/kg | Intraperiton<br>eal (IP)    | Single<br>acute dose | 10% DMAC, 10% Solutol HS15, and 80% saline (for PK) or 0.75% DMSO in 0.9% saline (for biochemica l/behavioral assays) | Increased α-tubulin acetylation in the brain.[3] At 50 mg/kg, plasma concentrati on peaked at 1359 ng/mL (4.1 μM) 30 minutes postinjection with a rapid elimination half-life of 12 minutes.[3] | [3][4]        |



| Wild-type<br>mice (for<br>behavioral<br>studies)              | 5, 10, or 50<br>mg/kg  | Intraperiton<br>eal (IP) | Single<br>acute dose   | 0.75%<br>DMSO in<br>0.9%<br>saline | At 50 mg/kg, increased exploratory behavior.   | [3][4] |
|---|------------------------|--------------------------|--|------------------------------------|--|--------|
| Wild-type<br>mice (for<br>antidepres<br>sant-like<br>effects) | 5 mg/kg or<br>50 mg/kg | Intraperiton<br>eal (IP) | Single<br>acute dose<br>or chronic<br>(daily for<br>10 days) | 0.75%<br>DMSO in<br>0.9%<br>saline | Showed antidepres sant-like properties in the tail suspension test and social defeat paradigm. [3] | [3]    |

# Experimental Protocols General Protocol for Intraperitoneal (IP) Administration of ACY-775 in Mice

This protocol provides a general guideline for the preparation and administration of **ACY-775** to mice via intraperitoneal injection.

#### Materials:

- ACY-775 (powder)
- Vehicle (e.g., 0.75% DMSO in 0.9% sterile saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)



- Animal scale
- Appropriate personal protective equipment (PPE)

#### Procedure:

- Formulation Preparation:
  - On the day of administration, prepare the **ACY-775** formulation.
  - Due to its limited solubility, ACY-775 may need to be first dissolved in a small amount of DMSO and then diluted with saline to the final concentration. For a 50 mg/kg dose, a suspension may be formed.[3]
  - For example, to prepare a 5 mg/mL solution for a 10 mL/kg injection volume, weigh the appropriate amount of ACY-775 and dissolve it in the vehicle.
  - Vortex the solution thoroughly to ensure it is well-mixed. For suspensions, ensure homogeneity before each injection.
- · Animal Preparation:
  - Weigh each mouse to accurately calculate the required injection volume.
  - The injection volume is typically 10 mL/kg body weight.[3]
- Administration:
  - Gently restrain the mouse, exposing the lower abdominal area.
  - Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
  - Slowly inject the calculated volume of the ACY-775 formulation or vehicle control.
- Post-Administration Monitoring:
  - Monitor the animals for any immediate adverse reactions.



 Continue to monitor the animals according to the experimental plan and institutional guidelines, recording body weight and any clinical observations.

## Protocol for Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This protocol outlines a procedure to assess the pharmacokinetic profile and target engagement of **ACY-775** in mice.

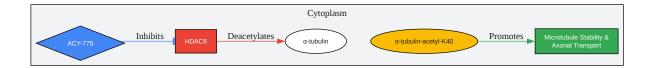
#### Procedure:

- Dosing:
  - Administer a single dose of ACY-775 (e.g., 50 mg/kg, IP) to a cohort of mice.[3][4]
- Sample Collection:
  - At predetermined time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours),
     collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus) for
     pharmacokinetic analysis.
  - At the same or different time points, euthanize a subset of animals and collect tissues of interest (e.g., brain, tumor) for pharmacodynamic analysis.
- Pharmacokinetic Analysis:
  - Process the blood samples to obtain plasma.
  - Analyze the plasma concentrations of ACY-775 using a validated analytical method (e.g., LC-MS/MS).
  - Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
- Pharmacodynamic Analysis:
  - Prepare tissue lysates from the collected organs.



• Perform Western blotting to assess the acetylation status of  $\alpha$ -tubulin, a key downstream target of HDAC6. An increase in acetylated  $\alpha$ -tubulin indicates target engagement.[3]

# Mandatory Visualization Signaling Pathway of HDAC6 Inhibition by ACY-775

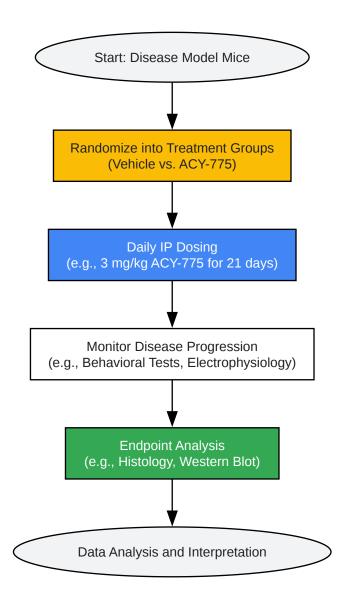


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Caption: Mechanism of ACY-775 action on HDAC6 and microtubule dynamics.

### **Experimental Workflow for In Vivo Efficacy Study**





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Caption: Workflow for an in vivo efficacy study of ACY-775 in a mouse model.

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